molecular formula C15H17O2PS B14540561 S-(2-Hydroxypropyl) diphenylphosphinothioate CAS No. 61959-98-6

S-(2-Hydroxypropyl) diphenylphosphinothioate

Cat. No.: B14540561
CAS No.: 61959-98-6
M. Wt: 292.3 g/mol
InChI Key: DHTPPTKQRWQMFC-UHFFFAOYSA-N
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Description

S-(2-Hydroxypropyl) diphenylphosphinothioate: is an organophosphorus compound characterized by the presence of a phosphinothioate group attached to a 2-hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxypropyl) diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with 2-hydroxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxypropyl) diphenylphosphinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinothioates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: S-(2-Hydroxypropyl) diphenylphosphinothioate is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .

Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used as an additive in polymer production and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of S-(2-Hydroxypropyl) diphenylphosphinothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: S-(2-Hydroxypropyl) diphenylphosphinothioate is unique due to the presence of the 2-hydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it suitable for specific applications in research and industry .

Properties

CAS No.

61959-98-6

Molecular Formula

C15H17O2PS

Molecular Weight

292.3 g/mol

IUPAC Name

1-diphenylphosphorylsulfanylpropan-2-ol

InChI

InChI=1S/C15H17O2PS/c1-13(16)12-19-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3

InChI Key

DHTPPTKQRWQMFC-UHFFFAOYSA-N

Canonical SMILES

CC(CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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